molecular formula C21H19N3O2 B2864983 (4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone CAS No. 1040706-91-9

(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Katalognummer B2864983
CAS-Nummer: 1040706-91-9
Molekulargewicht: 345.402
InChI-Schlüssel: NKLSWHYOKYAGED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone” is a complex organic molecule. It contains an indole group, which is a prevalent moiety in many bioactive compounds and drugs . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics: Targeting PKM2 in Colorectal Cancer

NPD10084 has been identified as a compound with anti-proliferative activity against colorectal cancer cells. The compound’s mechanism involves the thermal destabilization of pyruvate kinase muscle isoform 2 (PKM2), a glycolytic enzyme crucial for cancer metabolism . By disrupting the PKM2 complex, NPD10084 inhibits non-glycolytic PKM2-regulated signaling pathways, offering a novel approach to cancer treatment .

Proteome-wide Cellular Thermal Shift Assay (CETSA)

The development of 2D Gel Electrophoresis-Based Proteome-wide CETSA (2DE-CETSA) has been facilitated by compounds like NPD10084. This method allows for the identification of thermal stability-shifted proteins due to interactions with small compounds, providing insights into the molecular targets and mechanisms of action of potential therapeutics .

Drug Discovery: Phenotypic Screening

NPD10084 was discovered through cell-based phenotypic screening, which is a strategy that does not rely on preconceived target molecules. This approach can lead to the discovery of first-in-class small-molecule drugs, with NPD10084 serving as a prime example of the success of this method .

Protein-Protein Interaction Disruption

NPD10084 has been shown to interrupt protein-protein interactions between PKM2 and other proteins such as β-catenin or STAT3. This disruption leads to the suppression of downstream signaling, which is vital for the proliferation and survival of cancer cells .

Target Validation of Small Compounds

The CETSA method, particularly the 2DE-CETSA, is a label-free technique for target validation of small compounds like NPD10084. It monitors the thermal stabilization or destabilization of proteins due to binding with the compound, thus confirming the direct molecular targets .

Anti-Cancer Compound Profiling

Using the 2DE-CETSA technique, researchers can profile the thermally shifted proteins after treatment with compounds like NPD10084. This profiling helps in understanding the compound’s impact on the cellular proteome and its potential as an anti-cancer agent .

Eigenschaften

IUPAC Name

(4-methoxy-1H-indol-2-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-26-20-8-4-7-17-14(20)11-19(23-17)21(25)24-10-9-18-15(12-24)13-5-2-3-6-16(13)22-18/h2-8,11,22-23H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLSWHYOKYAGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.